![molecular formula C15H13N3OS B2410826 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone CAS No. 941001-89-4](/img/structure/B2410826.png)

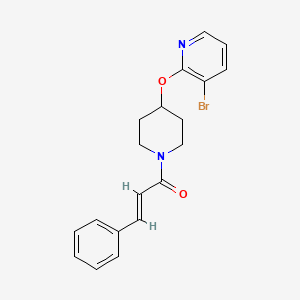

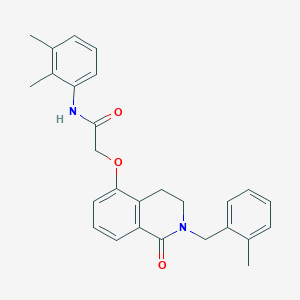

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(pyridin-2-yl)methanone” is a chemical compound with the linear formula C16H14N2OS .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1) with ethyl chloroacetate in a high boiling point solvent such as pyridine or in the presence of a relatively strong base such as potassium carbonate, potassium hydroxide, or sodium alkoxide . This reaction yields the corresponding ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-carboxylate .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H14N2OS . The CAS Number is 299438-48-5 and it has a molecular weight of 351.257 .Chemical Reactions Analysis

Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-carboxylate, a derivative of the compound, has been used as a versatile precursor to prepare several heterocyclic compounds . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .Applications De Recherche Scientifique

Synthesis and Spectroscopic Properties

A study conducted by Al-Ansari et al. (2016) explored the effects of structure and environment on the spectroscopic properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones. The research highlighted the compounds' electronic absorption, excitation, and fluorescence properties in solvents of different polarities. Quantum chemistry calculations revealed the existence of intramolecular hydrogen bonding, affecting the energy of molecular orbitals and highlighting the significance of methyl/alkyl substitution in the pyridyl-thiophene ring. This study provides insight into the photophysical behavior of these compounds, suggesting their potential use in optoelectronic applications (Al-Ansari, 2016).

Nonlinear Optical Properties

Li et al. (2012) synthesized a series of thienyl-substituted pyridinium salts with varying counter-anions to investigate their second-order nonlinear optical (NLO) properties. The study found that certain pyridinium salts exhibited noncentrosymmetric structures and demonstrated significant powder second harmonic generation (SHG) efficiency. This research indicates the potential of thieno[2,3-b]pyridin-2-yl derivatives in developing materials for NLO applications (Li et al., 2012).

Catalytic Applications

Darbre et al. (2002) reported the synthesis of zinc complexes with multidentate nitrogen ligands, including pyrid-2-ylmethylamino derivatives. The study explored the complexes' catalytic properties in aldol reactions, showcasing their ability to mimic the active site of zinc-dependent class II aldolases. This suggests the compounds' potential role in catalysis, particularly in organic synthesis and industrial processes (Darbre et al., 2002).

Antimicrobial and Anticancer Properties

Hafez et al. (2016) synthesized a series of pyrazole derivatives with (3,5-dimethyl-1H-pyrazol-1-yl)(pyridine-3-yl)methanone and evaluated their antimicrobial and anticancer activities. The study found that certain compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and displayed significant antimicrobial properties. This research highlights the potential therapeutic applications of these compounds in developing new antimicrobial and anticancer agents (Hafez et al., 2016).

Propriétés

IUPAC Name |

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-8-7-9(2)18-15-11(8)12(16)14(20-15)13(19)10-5-3-4-6-17-10/h3-7H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVYFEUXTMWJGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=N3)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-indole-2-carboxamide](/img/structure/B2410744.png)

![3-[(3,4-dichlorophenyl)methoxy]-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410746.png)

![2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2410750.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2410751.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2410756.png)

![1-(2-(3,4-dimethylphenoxy)ethyl)-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2410763.png)

![(6R)-6-[(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid](/img/structure/B2410766.png)